![molecular formula C8H10N6O4 B14176468 5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione CAS No. 920112-69-2](/img/structure/B14176468.png)
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple pyrimidine rings, which are known for their biological and chemical importance.
Métodos De Preparación
The synthesis of 5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 6-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazinylidene linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialized materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The hydrazinylidene group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives, such as:
6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine: A simpler compound with similar biological activity.
2,4-Dihydroxypyrimidine: Known for its use in various chemical reactions and biological studies.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are also used in drug development.
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique hydrazinylidene linkage, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
920112-69-2 |
|---|---|
Fórmula molecular |
C8H10N6O4 |
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
5-[(6-hydroxy-2-oxo-3,4-dihydro-1H-pyrimidin-5-yl)hydrazinylidene]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H10N6O4/c15-5-3(1-9-7(17)11-5)13-14-4-2-10-8(18)12-6(4)16/h13,15H,1-2H2,(H2,9,11,17)(H2,10,12,16,18) |
Clave InChI |
URBYKNXCXMFVST-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(NC(=O)N1)O)NN=C2CNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
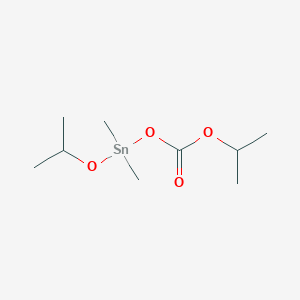
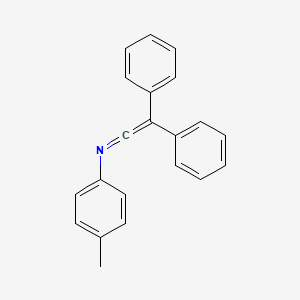
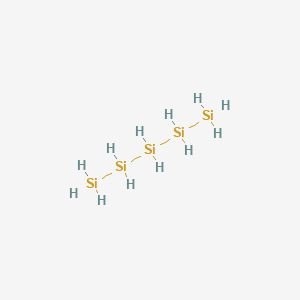
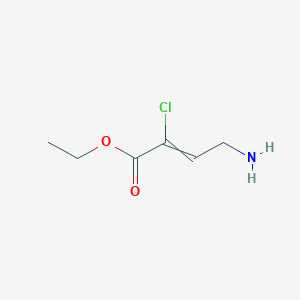
![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)
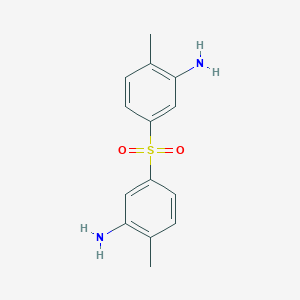
![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)
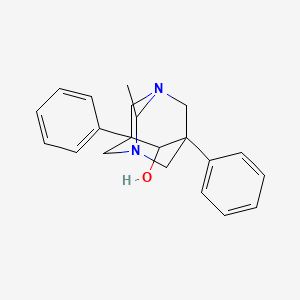
![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
